

Spectroscopic Profile of 13-Bromo-1-tridecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *13-Bromo-1-tridecanol*

Cat. No.: *B047752*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **13-Bromo-1-tridecanol** (CAS No. 116754-58-6), a long-chain haloalcohol with applications in organic synthesis and materials science. This document presents its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted spectroscopic data for **13-Bromo-1-tridecanol**, facilitating easy reference and comparison. These predictions are generated based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.64	Triplet	2H	H-1 (CH ₂ -OH)
3.41	Triplet	2H	H-13 (CH ₂ -Br)
1.85	Quintet	2H	H-12
1.57	Quintet	2H	H-2
1.25-1.42	Multiplet	18H	H-3 to H-11

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
63.1	C-1
34.0	C-13
32.8	C-2
32.8	C-12
29.6	C-4 to C-10
29.5	C-3
28.7	C-11
25.7	C-3'

Note: Prime (') denotes carbons closer to the terminal methyl group in a standard long-chain alcohol for comparison.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch
2925, 2855	Strong, Sharp	C-H Stretch (Aliphatic)
1465	Medium	C-H Bend (Methylene)
1060	Medium	C-O Stretch
645	Medium	C-Br Stretch

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
278/280	5	[M] ⁺ (Molecular Ion, Br isotopes)
261/263	10	[M-OH] ⁺
199	15	[M-Br] ⁺
181	20	[M-Br-H ₂ O] ⁺
43	100	[C ₃ H ₇] ⁺ (Base Peak)

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) of nearly equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **13-Bromo-1-tridecanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Transfer the solution to a standard 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger sample quantity (50-100 mg) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **13-Bromo-1-tridecanol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- A typical acquisition involves scanning the mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry

Sample Preparation and Introduction:

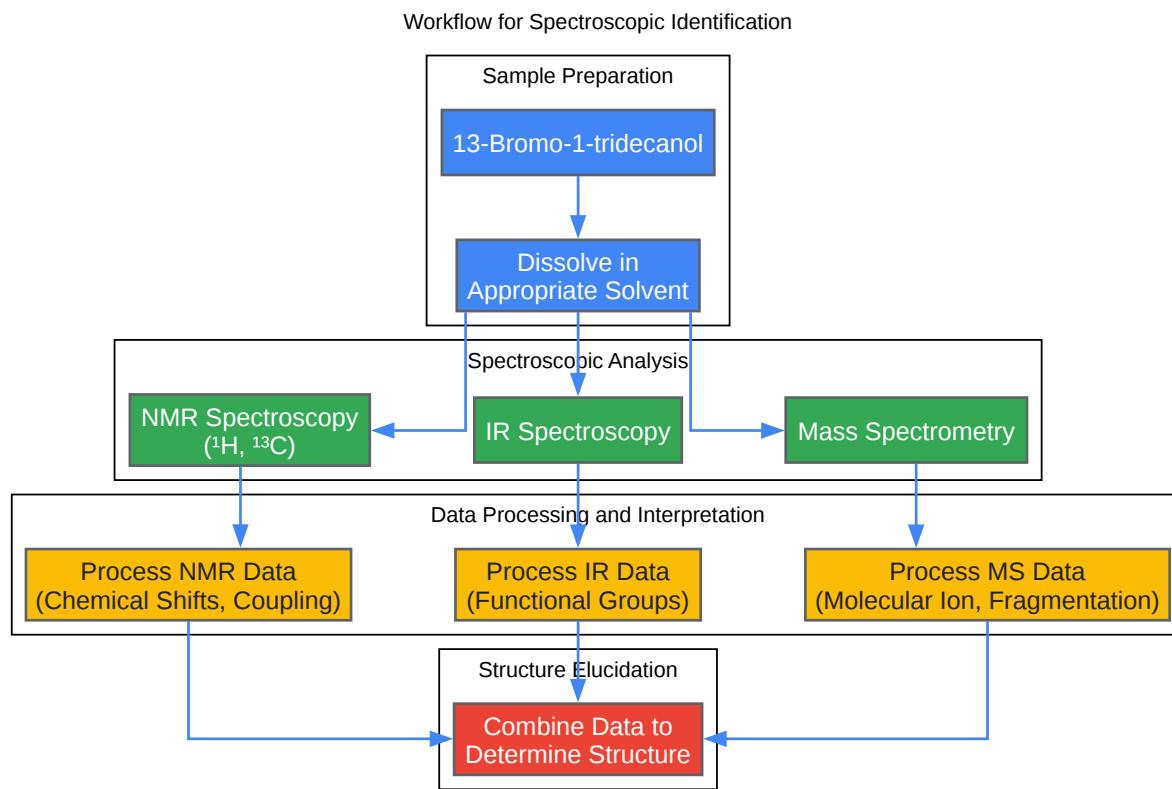
- Dissolve a small amount of **13-Bromo-1-tridecanol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

- The sample is vaporized and enters the ion source.
- Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

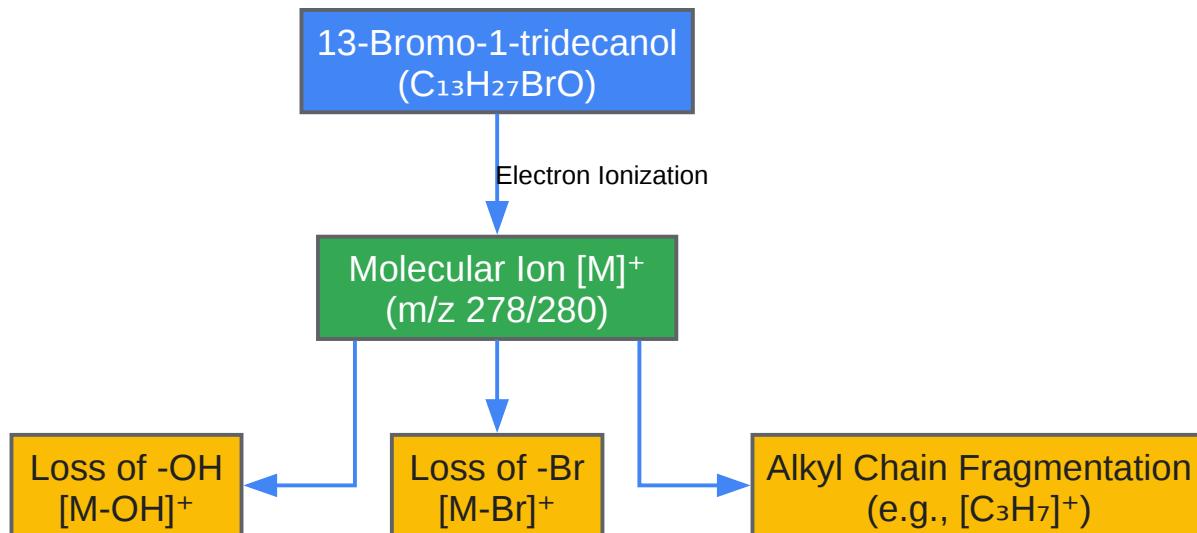
The following diagrams illustrate key workflows in the spectroscopic analysis of **13-Bromo-1-tridecanol**.



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Caption: Workflow for the spectroscopic identification of an organic compound.

Conceptual Fragmentation Pathway in Mass Spectrometry

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Caption: Conceptual fragmentation of **13-Bromo-1-tridecanol** in a mass spectrometer.

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